molecular formula C22H18N6O3S B13023808 1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Katalognummer: B13023808
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: VRPGDYMAUQOCQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is known for its stability and potential biological activity.

Vorbereitungsmethoden

The synthesis of 1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves multiple steps. The synthetic route typically begins with the preparation of the fluorene-based spiro compound, followed by the introduction of the triazine moiety. The final steps involve the formation of the pyrimidine ring and the addition of the allyl and thioxo groups. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique spiro structure and the presence of both triazine and pyrimidine rings. Similar compounds include:

Eigenschaften

Molekularformel

C22H18N6O3S

Molekulargewicht

446.5 g/mol

IUPAC-Name

1-[(5-oxospiro[1,4-dihydro-1,2,4-triazine-6,9'-fluorene]-3-yl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H18N6O3S/c1-2-11-27-17(29)12-18(30)28(21(27)32)25-20-23-19(31)22(26-24-20)15-9-5-3-7-13(15)14-8-4-6-10-16(14)22/h2-10,26H,1,11-12H2,(H2,23,24,25,31)

InChI-Schlüssel

VRPGDYMAUQOCQC-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C(=O)CC(=O)N(C1=S)NC2=NNC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.